5-Formylcytidine
5-Formylcytidine
Brand Name:
Vulcanchem
CAS No.:
148608-53-1
VCID:
VC0110004
InChI:
InChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
SMILES:
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O
Molecular Formula:
C10H13N3O6
Molecular Weight:
271.23 g/mol
5-Formylcytidine
CAS No.: 148608-53-1
Reference Standards
VCID: VC0110004
Molecular Formula: C10H13N3O6
Molecular Weight: 271.23 g/mol
CAS No. | 148608-53-1 |
---|---|
Product Name | 5-Formylcytidine |
Molecular Formula | C10H13N3O6 |
Molecular Weight | 271.23 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 |
Standard InChIKey | OCMSXKMNYAHJMU-JXOAFFINSA-N |
Isomeric SMILES | C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C=O |
SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O |
Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O |
Synonyms | 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde; |
PubChem Compound | 132842 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume